molecular formula C8H10O4 B2686400 (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester CAS No. 785807-06-9

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester

Número de catálogo: B2686400
Número CAS: 785807-06-9
Peso molecular: 170.164
Clave InChI: OARAGBOCQAZZPY-ULQPCXBYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[221]heptane-2alpha-carboxylic acid methyl ester is a complex organic compound with a bicyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the epoxidation of a bicyclic precursor followed by esterification. Specific reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide and ester functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The compound’s bicyclic framework suggests reactivity patterns similar to other 7-oxabicyclo[2.2.1]heptane derivatives. Key reactions include:

Diels-Alder Cycloaddition

  • Precursor Synthesis : The bicyclic core is often constructed via a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate, yielding brominated intermediates (e.g., 4a and 4b ) with high regioselectivity .

  • Conditions : Performed in dry benzene at reflux, achieving 50% yield after purification .

ReactantsProductYieldConditions
2-Methylfuran + Methyl-3-bromo-propiolateBrominated bicyclic ester (4a/4b )50%Benzene, reflux, 12 h

Ketal Hydrolysis

  • Challenge : Hydrolysis of the ketal group in related compounds (e.g., 5a ) is notably sluggish due to the electron-withdrawing 7-oxa bridge, which destabilizes carbocation intermediates .

  • Optimized Method : Concentrated HCl in methanol (room temperature, 7 h) achieves 82% yield of the ketone product (1 ), outperforming traditional methods like PPTS .

Starting MaterialReagentProductYieldConditions
Ketal (5a )HCl (conc.)/MeOHKetone (1 )82%RT, 7 h

Epoxide Reactivity

While direct data on the epoxy derivative’s reactions are absent in the provided sources, analogous epoxides in bicyclic systems typically undergo:

  • Acid-Catalyzed Ring-Opening : Epoxides react with protic acids to form diols or ethers, but the rigid bicyclic framework may impose stereochemical constraints.

  • Reduction : Hydrogenation (H₂/Pd) of double bonds in related compounds (e.g., 5a → 6 ) proceeds smoothly (78% yield) , suggesting potential for selective epoxy reduction.

Hydrolytic Stability

  • Ester Hydrolysis : The methyl ester group in analogous compounds (e.g., 5a ) resists basic hydrolysis (5% NaOH, 4.5 h) but is cleaved under acidic conditions to yield carboxylic acids (e.g., 9 , 87% yield) .

  • Epoxy Stability : The 5α,6α-epoxy group likely enhances ring strain, potentially increasing susceptibility to nucleophilic attack compared to non-epoxidized analogs.

Stereochemical and Electronic Effects

  • Steric Hindrance : The endo configuration of substituents (e.g., methyl groups) directs reactivity, as seen in the preferential formation of 5a over other stereoisomers .

  • Electronic Modulation : The 7-oxa bridge’s electron-withdrawing effect retards ketal hydrolysis but stabilizes intermediates through conjugation .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane exhibit significant biological activities:

  • Antagonistic Properties : Compounds derived from this structure have been shown to act as selective thromboxane A2 antagonists, which can inhibit bronchoconstriction induced by arachidonic acid in animal models .
  • Analgesic Effects : Studies have demonstrated analgesic potential in related compounds, suggesting applications in pain management therapies .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their therapeutic effects in various conditions associated with oxidative stress .

Applications in Medicinal Chemistry

The unique structural features of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane make it a candidate for various applications in medicinal chemistry:

  • Drug Development : Its derivatives are being explored for developing new anti-inflammatory and analgesic drugs due to their ability to modulate thromboxane pathways.
  • Pharmacological Research : The compound serves as a valuable scaffold for synthesizing new pharmacologically active agents aimed at treating respiratory diseases and cardiovascular disorders.
  • Natural Product Chemistry : The compound's structure is often compared to natural products with similar bicyclic frameworks, leading to insights into their biosynthetic pathways and potential therapeutic uses.

Case Study 1: Thromboxane A2 Antagonists

A study evaluated the pharmacological effects of several analogs derived from (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane on thromboxane receptors. The results indicated that specific modifications to the bicyclic structure enhanced selectivity and potency against thromboxane A2 receptors in vitro and in vivo models .

Case Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant capabilities of a derivative of this compound using various assays (DPPH and ABTS). The findings revealed that certain structural modifications significantly improved radical scavenging activity, highlighting its potential use in developing nutraceuticals aimed at combating oxidative stress-related diseases .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide and ester functionalities play a crucial role in its biological activity, potentially affecting enzyme activity or cellular processes.

Comparación Con Compuestos Similares

This compound can be compared with other similar bicyclic compounds, such as:

  • Bicyclo[2.2.1]heptane derivatives: Similar structural motifs but differing in functional groups.

  • Epoxy derivatives: Other epoxy-containing compounds with varying ring structures and substituents.

The uniqueness of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester lies in its specific combination of bicyclic structure, epoxide, and ester functionalities, which contribute to its distinct chemical and biological properties.

Actividad Biológica

The compound (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester is a bicyclic structure that has garnered attention in pharmacological research due to its biological activity, particularly as a thromboxane A2 (TxA2) receptor antagonist. This article explores the biological activity of this compound, detailing its synthesis, pharmacological implications, and relevant case studies.

Synthesis

The synthesis of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane derivatives has been documented in various studies. The stereospecific synthesis involves multiple steps to achieve the desired structural configuration, which is crucial for its biological efficacy. For instance, the synthesis process described in one study highlights the creation of selective TxA2 antagonists through structural modifications of the bicyclic framework .

Table 1: Overview of Synthesis Methods

MethodDescriptionReference
StereospecificUtilizes specific reagents to control the stereochemistry of the product.
Structural ModificationsInvolves altering functional groups to enhance biological activity.

The primary mechanism by which this compound exerts its biological effects is through antagonism at the TxA2 receptor. This receptor plays a significant role in platelet aggregation and vasoconstriction, making it a target for cardiovascular therapies.

Pharmacological Evaluation

Studies have shown that this compound effectively inhibits bronchoconstriction induced by arachidonic acid in anesthetized guinea pigs, demonstrating its potential therapeutic applications in respiratory diseases . Furthermore, it has been reported to inhibit platelet aggregation with an IC50 value of approximately 0.18 µM, indicating its potency as a TxA2 antagonist .

Table 2: Biological Activity Data

ActivityValueReference
IC50 (Platelet Aggregation)0.18 µM
Kb (Bronchoconstriction)3.0 nM (guinea pig)
Inhibition of Arachidonic AcidEffective (0.1-1.0 mg/kg iv)

Case Study 1: Thromboxane A2 Receptor Antagonism

In a controlled study on human platelet-rich plasma, the compound was shown to significantly inhibit TxA2-mediated platelet aggregation. The study involved administering varying concentrations of the compound and measuring its inhibitory effects on aggregation induced by both arachidonic acid and 11,9-epoxymethano-PGH2 . The results confirmed its role as a selective antagonist without direct contractile activity on vascular tissues.

Case Study 2: Respiratory Effects

Another study evaluated the respiratory effects of this compound in guinea pigs subjected to bronchoconstriction challenges. The compound was administered intravenously and demonstrated significant inhibition of bronchoconstriction, suggesting potential applications in treating asthma or other obstructive airway diseases .

Propiedades

IUPAC Name

methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAGBOCQAZZPY-ULQPCXBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C3C(C1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.